

Comprehensive Toxicity Profile: 4-Chloro-2-fluoro-N-(2-methoxyethyl)aniline

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline

CAS No.: 1250248-72-6

Cat. No.: B2830835

[Get Quote](#)

Executive Summary & Chemical Identity

4-chloro-2-fluoro-N-(2-methoxyethyl)aniline is a secondary aromatic amine frequently utilized as a scaffold in the synthesis of tyrosine kinase inhibitors (e.g., EGFR inhibitors) and agrochemicals. Its toxicity profile is bifurcated:

- **Acute Hematological Toxicity:** Driven by the aniline core, presenting risks of methemoglobinemia.
- **Latent Reproductive Toxicity:** Driven by the N-(2-methoxyethyl) side chain, which can metabolize into methoxyacetic acid (MAA), a known teratogen.

Property	Data / Estimate	Toxicological Implication
Formula	C ₉ H ₁₁ ClFNO	Low MW facilitates rapid dermal absorption.
Molecular Weight	203.64 g/mol	
LogP (Predicted)	-2.5 - 3.0	Moderate lipophilicity; crosses Blood-Brain Barrier (BBB) and accumulates in adipose tissue.
Physical State	Oil/Low-melting solid	Low volatility reduces inhalation risk unless heated/aerosolized.
Key Structural Alerts	Halogenated Aniline, Glycol Ether side chain	Methemoglobinemia, Skin Sensitization, Reproductive Toxicity.

Toxicological Mechanisms (The "Why")

To understand the risks, we must analyze the molecule's metabolic activation pathways. The toxicity is not just intrinsic to the parent molecule but largely due to its reactive metabolites.

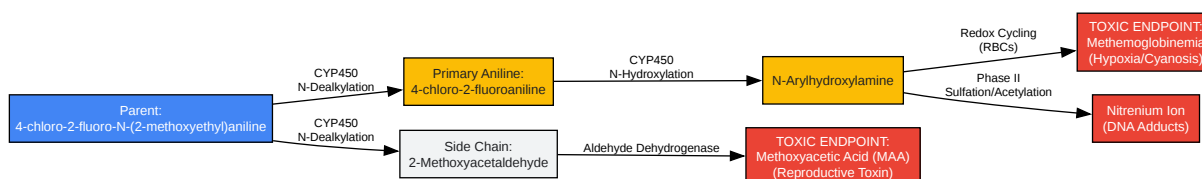
Metabolic Bioactivation Pathways

The compound undergoes hepatic metabolism via Cytochrome P450 enzymes (primarily CYP2E1 and CYP3A4).

- Pathway A (N-Dealkylation): Cleavage of the N-C bond releases the primary aniline (4-chloro-2-fluoroaniline) and 2-methoxyacetaldehyde. The aldehyde rapidly oxidizes to Methoxyacetic Acid (MAA), a potent testicular toxicant and teratogen.
- Pathway B (N-Hydroxylation): The released primary aniline is N-hydroxylated to a phenylhydroxylamine.[1] This metabolite undergoes redox cycling with hemoglobin, oxidizing Ferrous iron (Fe²⁺) to Ferric iron (Fe³⁺), causing Methemoglobinemia (cyanosis).
- Pathway C (Bioactivation): The phenylhydroxylamine can dehydrate to form a reactive Nitrenium ion, which covalently binds to DNA (genotoxicity) or proteins (skin sensitization).

Mechanism Visualization

The following diagram illustrates the divergent toxicity pathways driven by metabolism.



[Click to download full resolution via product page](#)

Figure 1: Divergent metabolic pathways leading to hematological (MetHb) and reproductive (MAA) toxicity.

Specific Toxicity Profile

Acute Toxicity

- Oral (Rat): Predicted LD50: 300–1000 mg/kg (Category 4).
 - Observation: Clinical signs include lethargy, ataxia, and cyanosis (blue discoloration of skin/mucosa) due to methemoglobinemia.
- Dermal: Predicted LD50: >1000 mg/kg (Category 4).
 - Risk:[1][2] High.[3] Anilines penetrate skin efficiently. The "lethal" dose is often lower than expected because dermal absorption bypasses first-pass liver detoxification, delivering the parent compound directly to systemic circulation.
- Inhalation: Low vapor pressure reduces risk at ambient temperature. However, aerosols or vapors generated during reflux/distillation are highly toxic.

Skin & Eye Irritation/Sensitization

- Skin Irritation: Moderate (Category 2). Causes erythema and edema upon prolonged contact.
- Eye Irritation: Severe (Category 2A/1). The basicity of the amine can cause corneal opacity if not rinsed immediately.
- Sensitization: High Risk (Category 1).
 - Mechanism:[4][5] The metabolically generated nitrenium ion acts as a hapten, binding to skin proteins (Langerhans cells), triggering a T-cell mediated delayed hypersensitivity reaction (Allergic Contact Dermatitis).

Genotoxicity & Carcinogenicity

- Ames Test: Likely Positive (with S9 activation).
 - Reasoning: Halogenated anilines are classic mutagens in Salmonella typhimurium strains (TA98, TA100) due to the formation of DNA-reactive nitrenium ions.
- Carcinogenicity: Suspected Carcinogen (Category 2).
 - Chronic exposure to structurally similar chloro-fluoro-anilines has been linked to splenic tumors (fibrosarcomas) in rats, attributed to chronic erythrocyte damage and subsequent splenic regeneration.

Reproductive Toxicity (The "Hidden" Hazard)

Unlike simple anilines, the N-(2-methoxyethyl) group introduces a specific teratogenic risk.

- Metabolite: Methoxyacetic Acid (MAA).
- Effect: MAA inhibits histone deacetylases (HDACs) and disrupts nucleotide synthesis in developing fetuses and testicular Sertoli cells.
- Result: Potential for testicular atrophy (infertility) and fetal malformations.

Experimental Protocols for Hazard Assessment

As a researcher, you must validate these risks if data is missing. Use these self-validating protocols.

Protocol: Methemoglobinemia Assessment (In Vitro)

Objective: Determine the potential for the compound to oxidize hemoglobin.

- Preparation: Collect fresh human or rat whole blood (heparinized).
- Incubation: Incubate blood aliquots with the test compound (10, 50, 100 μ M) in the presence of a metabolic activation system (Rat Liver Microsomes/S9 mix + NADPH).
 - Control: Use 4-chloroaniline as a positive control.
- Measurement: At T=0, 30, 60, 120 mins, lyse RBCs and measure MetHb levels spectrophotometrically at 630 nm.
- Validation: If MetHb > 5% over baseline, classify as a MetHb inducer.

Protocol: Impurity Qualification (HPLC)

Objective: Ensure the compound is free of the highly toxic 2-methoxyethanol solvent or unreacted 4-chloro-2-fluoroaniline.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 μ m).
- Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
- Gradient: 5% B to 95% B over 15 mins.
- Detection: UV at 254 nm (aromatic ring) and 210 nm (impurities).
- Limit of Quantitation: Must detect <0.1% parent aniline.

Occupational Hygiene & Safety Standards

Given the dual risk of acute cyanosis and chronic reproductive toxicity, strict containment is required.

Exposure Limits (Provisional)

Since no specific OEL exists, derive a limit based on the most toxic component (the parent aniline and the methoxyethyl group).

- Provisional OEL (8hr TWA): 0.1 ppm (approx. 0.8 mg/m³).
 - Rationale: Based on the TLV for 2-methoxyethanol (0.1 ppm) and Aniline (2 ppm), applying a safety factor for the combined toxicity.

Personal Protective Equipment (PPE) Matrix

Category	Requirement	Rationale
Respiratory	P3 / N100 Respirator	Mandatory for solids/dusts. Full-face supplied air required for synthesis >100g.
Dermal	Double Gloving (Laminate)	Nitrile is permeable to anilines and glycol ethers. Use Silver Shield/4H or double nitrile with hourly changes.
Eye	Chemical Goggles	Safety glasses are insufficient due to severe irritation potential.
Engineering	Fume Hood / Glovebox	All handling must occur in a Class II fume hood with face velocity >0.5 m/s.

Emergency Response: Cyanosis

If a worker exhibits blue lips/fingernails or headache:

- Remove from exposure immediately.[\[2\]](#)
- Administer Oxygen (100%).

- Antidote: Methylene Blue (1-2 mg/kg IV) is the specific antidote for methemoglobinemia. Keep a "Cyanide/Aniline Kit" accessible.

Environmental Fate

- Aquatic Toxicity: Very Toxic to aquatic life with long-lasting effects (Category 1).
 - EC50 (Daphnia): Estimated < 1 mg/L.
- Biodegradability: Not readily biodegradable. Halogenation (Cl, F) stabilizes the aromatic ring against microbial cleavage.
- Disposal: Incineration at >1000°C with scrubber systems (to capture HCl and HF gases). Do not release to drains.

References

- PubChem. (2025).[6][7] 4-Chloro-2-fluoroaniline Compound Summary. National Library of Medicine. [\[Link\]](#)
- ECHA. (2023).[7] Registration Dossier: 2-Methoxyethanol (Reproductive Toxicity). European Chemicals Agency.[7] [\[Link\]](#)
- OECD. (2023). Test No. 471: Bacterial Reverse Mutation Test (Ames Test). OECD Guidelines for the Testing of Chemicals.[8] [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- [3. Best NIRAPARIB INTERMEDIATE CAS No. 138229-59-1 Pharmaceutical Intermediates-1 Supplier, Manufacturer | Afine \[afinechem.com\]](#)
- [4. Design, Synthesis and Biological Evaluation of Novel Osimertinib-Based HDAC and EGFR Dual Inhibitors - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [5. Synthesis method of osimertinib intermediate - Eureka | Patsnap \[eureka.patsnap.com\]](#)
- [6. N-\(2-methoxyethyl\)aniline | C9H13NO | CID 1581105 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [7. 4-Chloro-2-fluoroaniline | C6H5ClFN | CID 93898 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [8. industrialchemicals.gov.au \[industrialchemicals.gov.au\]](#)
- [To cite this document: BenchChem. \[Comprehensive Toxicity Profile: 4-Chloro-2-fluoro-N-\(2-methoxyethyl\)aniline\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b2830835/docs#comprehensive-toxicity-profile-4-chloro-2-fluoro-n-2-methoxyethyl-aniline\]](#)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check